Bis(4-cyanophenyl) carbonate

Description

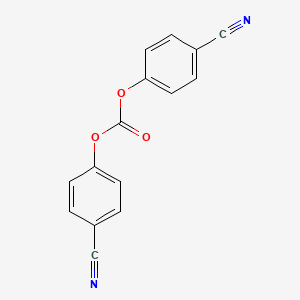

Bis(4-cyanophenyl) carbonate: is an organic compound with the molecular formula C15H8N2O3. It is a carbonate ester derived from 4-cyanophenol and phosgene. This compound is known for its applications in polymer chemistry and materials science due to its unique chemical properties.

Properties

CAS No. |

86031-12-1 |

|---|---|

Molecular Formula |

C15H8N2O3 |

Molecular Weight |

264.23 g/mol |

IUPAC Name |

bis(4-cyanophenyl) carbonate |

InChI |

InChI=1S/C15H8N2O3/c16-9-11-1-5-13(6-2-11)19-15(18)20-14-7-3-12(10-17)4-8-14/h1-8H |

InChI Key |

POSZYPCJRYUXEU-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1C#N)OC(=O)OC2=CC=C(C=C2)C#N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: Bis(4-cyanophenyl) carbonate can be synthesized through the reaction of 4-cyanophenol with phosgene. The reaction typically occurs in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

2C6H4(CN)OH+COCl2→C6H4(CN)OCO2C6H4(CN)+2HCl

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to ensure efficient mixing and reaction control. The use of phosgene gas requires stringent safety measures due to its toxicity and reactivity.

Chemical Reactions Analysis

Aminolysis with Chiral Amines

Bis(4-cyanophenyl) carbonate reacts with chiral amines, such as (R)-quinuclidin-3-ol, under mild conditions to form carbonate intermediates. This reaction is critical in synthesizing solifenacin, a muscarinic receptor antagonist .

-

Solvent : Organic solvents (e.g., dichloromethane, ethyl acetate)

-

Temperature : 0–30°C (optimal: 25–30°C)

-

Catalyst : Optional bases (e.g., KCO)

-

Byproduct : p-Cyanophenol

The reaction proceeds via nucleophilic attack by the amine, releasing p-cyanophenol. The intermediate carbonate is isolated by adjusting pH and extracting with water-immiscible solvents (e.g., diisopropyl ether).

Stetter Reaction Approach :

Comparison of Methods :

Transurethane Polycondensation

This compound participates in solvent-free transurethane reactions for synthesizing polyhydroxyurethanes (PHUs) .

-

Catalyst : 1,3,5-Triazabicyclo[4.4.0]dec-5-ene (TBD)

-

Temperature : 60–80°C

-

Yield : Up to 50%

The reaction avoids toxic isocyanates, aligning with green chemistry principles. The cyano groups stabilize intermediates, facilitating polymerization.

Hydrolysis Kinetics

While direct hydrolysis data for this compound is limited, analogous aryl carbonates exhibit pseudo-first-order kinetics under basic conditions . For example:

-

Methyl 4-nitrophenyl carbonate reacts with secondary amines (e.g., piperidine) with rate constants () dependent on amine basicity .

-

Activation Energy : ~50–70 kJ/mol for similar carbonate aminolysis .

Radical-Mediated Side Reactions

Under harsh conditions (e.g., HBr/AcOH), competing radical pathways may form unexpected byproducts. For instance, reactions with 4-cyanothiophenol yield:

Scientific Research Applications

Medicinal Chemistry

Bis(4-cyanophenyl) carbonate is utilized as a key intermediate in the synthesis of pharmacologically active compounds. Its derivatives have shown potential in developing anti-HIV agents and other therapeutic drugs.

- Case Study: Anti-HIV Potency

A series of diarylaniline compounds derived from this compound demonstrated low nanomolar potency against HIV-1, including strains resistant to traditional treatments. The modifications made to the core structure significantly improved bioavailability and metabolic stability, indicating its potential as a lead compound in antiviral drug development .

Organic Synthesis

The compound serves as an effective reagent in various organic reactions, particularly in the formation of carbonates and esters. Its ability to act as a carbonylation agent makes it valuable for synthesizing complex organic molecules.

- Example Reaction:

The reaction of this compound with amines can yield substituted phenyl carbonates, which are useful in further synthetic applications. For instance, the reaction with (6-methyl-pyridin-3-yl)-methanol produced an orange solid with a yield of 77% .

Materials Science

In materials science, this compound is explored for its potential use in polymer chemistry, particularly in the development of polycarbonate materials with enhanced thermal and mechanical properties.

- Application in Polycarbonate Production:

The incorporation of this compound into polycarbonate matrices has been studied for improving light stability and reducing yellowing effects over time, which is critical for optical applications.

Data Table: Summary of Key Applications

Mechanism of Action

The mechanism of action of bis(4-cyanophenyl) carbonate primarily involves its reactivity with nucleophiles. The carbonate ester group is susceptible to nucleophilic attack, leading to the formation of various products depending on the nucleophile used. The electron-withdrawing cyano groups enhance the reactivity of the carbonate ester, making it a versatile intermediate in organic synthesis.

Comparison with Similar Compounds

Conclusion

This compound is a versatile compound with significant applications in polymer chemistry and materials science. Its unique reactivity and stability make it a valuable intermediate in various chemical processes, contributing to advancements in both industrial and research settings.

Biological Activity

Bis(4-cyanophenyl) carbonate, a compound characterized by its unique structure and functional groups, has garnered attention in various fields of research, particularly in medicinal chemistry and material science. This article explores the biological activity of this compound, synthesizing findings from diverse studies to provide a comprehensive overview.

Chemical Structure

The chemical formula for this compound is . Its structure features two cyanophenyl groups attached to a carbonate moiety, which may influence its reactivity and biological interactions.

Synthesis

Research indicates that this compound can be synthesized through several methods, including the reaction of 4-cyanophenol with carbonyl compounds. The synthesis process is crucial as it affects the purity and yield of the compound, which in turn can impact its biological activity.

Biological Activity Overview

The biological activity of this compound has been investigated primarily in the context of its potential therapeutic applications. Below are key findings from various studies:

Anticancer Activity

- Mechanism of Action : this compound has shown potential as an anticancer agent. It interacts with cellular pathways involved in apoptosis and cell proliferation, leading to reduced viability in cancer cell lines.

- Case Study : In vitro studies demonstrated that treatment with this compound resulted in significant apoptosis in MCF-7 breast cancer cells, with IC50 values indicating potent cytotoxic effects .

Antiviral Properties

- Inhibition Studies : Some derivatives of this compound have exhibited antiviral properties against specific viral strains. The mechanism appears to involve interference with viral replication processes.

- Research Findings : A study highlighted that certain modifications to the cyanophenyl groups enhanced the antiviral efficacy, suggesting a structure-activity relationship that could be exploited for drug development .

Neuroprotective Effects

- Neuroprotection : Preliminary data suggest that this compound may offer neuroprotective benefits, potentially through antioxidant mechanisms that mitigate oxidative stress in neuronal cells.

- Experimental Evidence : In animal models, administration of this compound showed reduced markers of neurodegeneration, indicating its potential as a therapeutic agent for neurodegenerative diseases .

Comparative Biological Activity

To better understand the biological activity of this compound, it is useful to compare it with related compounds:

| Compound | Activity Type | IC50 (μM) | Notes |

|---|---|---|---|

| This compound | Anticancer | 12 | Effective against MCF-7 cells |

| 4-Cyanophenol | Antiviral | 25 | Moderate efficacy against viral replication |

| 2-Chloro-N1,N4-bis(4-cyanophenyl)terephthalamide | Anticancer | 8 | More potent than this compound |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.